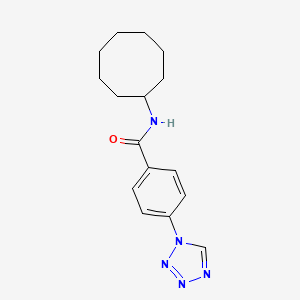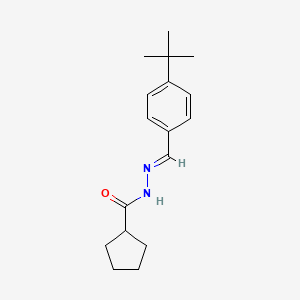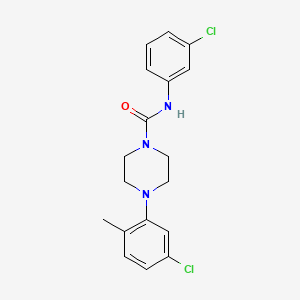![molecular formula C17H19F6NO3 B5063205 ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate](/img/structure/B5063205.png)
ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylaniline with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in the production of specialized materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A related compound with a carboxylic acid group.
Uniqueness
Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both trifluoromethyl and ethyl ester groups makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F6NO3/c1-5-27-15(26)11(4)24(12-9(2)7-6-8-10(12)3)14(25)13(16(18,19)20)17(21,22)23/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXSTUGFYYDAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C1=C(C=CC=C1C)C)C(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B5063130.png)


![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-[2-Methoxy-4-(4-methylpiperazine-1-carbothioyl)phenoxy]acetamide](/img/structure/B5063152.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B5063160.png)

![6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B5063191.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
